2-(2-Aminoethyl)-4-methoxyphenol

Catalog No.
S14089039
CAS No.
M.F
C9H13NO2
M. Wt
167.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminoethyl)-4-methoxyphenol

Product Name

2-(2-Aminoethyl)-4-methoxyphenol

IUPAC Name

2-(2-aminoethyl)-4-methoxyphenol

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

InChI

InChI=1S/C9H13NO2/c1-12-8-2-3-9(11)7(6-8)4-5-10/h2-3,6,11H,4-5,10H2,1H3

InChI Key

WDAATBIZVHOPMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CCN

2-(2-Aminoethyl)-4-methoxyphenol is an organic compound characterized by a phenolic structure with an aminoethyl group at the second position and a methoxy group at the fourth position on the benzene ring. Its molecular formula is C9H13NO2C_9H_{13}NO_2, and it has a molar mass of approximately 169.21 g/mol. This compound exhibits unique chemical properties due to the presence of both the amino and methoxy functional groups, which enhance its reactivity and potential biological activity.

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) .
  • Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
  • Substitution: The methoxy group can undergo nucleophilic aromatic substitution, allowing for the introduction of different functional groups .

These reactions highlight the compound's versatility in synthetic chemistry.

The biological activity of 2-(2-Aminoethyl)-4-methoxyphenol is primarily linked to its structural similarity to adrenergic compounds, suggesting potential interactions with adrenergic receptors. It has been studied for its effects on vascular smooth muscle, where it may act as an agonist, influencing blood pressure regulation through peripheral vasoconstriction . Additionally, the compound's ability to participate in redox reactions may modulate various cellular processes, including enzyme activity and signal transduction pathways.

The synthesis of 2-(2-Aminoethyl)-4-methoxyphenol typically involves a nucleophilic substitution reaction between 4-methoxyphenol and 2-bromoethylamine under basic conditions. The general procedure includes:

  • Starting Materials: 4-methoxyphenol and 2-bromoethylamine.
  • Reaction Conditions: The reaction is conducted in an organic solvent like ethanol or methanol with a base such as sodium hydroxide or potassium carbonate at temperatures ranging from 60-80°C to optimize yield .
  • Procedure: The base is added to a solution of 4-methoxyphenol, followed by the dropwise addition of 2-bromoethylamine. The mixture is stirred for several hours to facilitate the reaction.

On an industrial scale, continuous flow reactors may be utilized to enhance efficiency and yield, often employing catalysts like palladium on carbon .

Due to its unique structure and biological activity, 2-(2-Aminoethyl)-4-methoxyphenol has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound in developing drugs targeting adrenergic pathways.
  • Chemical Research: Its reactivity allows for further derivatization, making it useful in synthetic organic chemistry.
  • Biochemical Studies: The compound can be employed in studies investigating enzyme activity and cellular signaling mechanisms.

Interaction studies have indicated that 2-(2-Aminoethyl)-4-methoxyphenol may influence various biochemical pathways by modulating enzyme activities and cellular responses. For instance, it has been shown to interact with Rho-associated protein kinase (ROCK), which plays a crucial role in regulating cell shape and movement . These interactions underscore its potential as a tool for exploring cellular mechanisms.

Several compounds share structural similarities with 2-(2-Aminoethyl)-4-methoxyphenol, each possessing unique features:

Compound NameStructural FeaturesUnique Aspects
2-AminoethanolLacks the methoxyphenol groupSimpler structure without aromaticity
4-MethoxyphenolContains the methoxy group but lacks aminoethyl groupPrimarily used as a precursor in synthesis
2-(2-Aminoethyl)phenolSimilar but without the methoxy groupMore limited reactivity compared to target

The uniqueness of 2-(2-Aminoethyl)-4-methoxyphenol lies in its dual functional groups—aminoethyl and methoxyphenol—which provide distinct reactivity profiles and biological activities that are not present in the similar compounds listed above. This versatility makes it an attractive candidate for further research and application development.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

167.094628657 g/mol

Monoisotopic Mass

167.094628657 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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